

# An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GT-055**, also known as LCB18-055, is a novel, broad-spectrum, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrugresistant (MDR) Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the available data on **GT-055**, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.

### **Core Compound Details**



Feature	Description
Compound Name	GT-055
Alternative Name	LCB18-055[1]
Chemical Class	Diazabicyclooctane[1]
Mechanism of Action	1. Inhibition of serine β-lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2).
Primary Partner Agent	GT-1 (LCB10-0200), a siderophore cephalosporin[3]
Therapeutic Target	Multidrug-resistant Gram-negative bacterial infections

### **Chemical Structure**

The chemical structure of **GT-055** is depicted below.

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Caption: Chemical Structure of GT-055 (LCB18-055).

#### **Mechanism of Action**

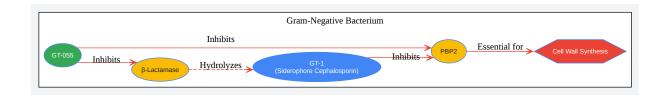
**GT-055** exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.

β-Lactamase Inhibition: As a diazabicyclooctane, GT-055 effectively inhibits a broad spectrum of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these enzymes, GT-055 restores the efficacy of its partner β-lactam, GT-1.



• Intrinsic Antibacterial Activity: Unlike many other β-lactamase inhibitors, **GT-055** possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when **GT-055** is combined with GT-1.

The proposed mechanism of action is illustrated in the following diagram:



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Caption: Dual mechanism of action of GT-055 in combination with GT-1.

## **In Vitro Activity**

The in vitro efficacy of **GT-055**, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of **GT-055** and GT-1/**GT-055** Combination against Key Gram-Negative Pathogens



Organism	Resistance Mechanism	GT-055 Alone MIC (μg/mL)	GT-1 Alone MIC (μg/mL)	GT-1/GT- 055 (1:1) MIC (μg/mL)	Comparator (e.g., Meropenem ) MIC (µg/mL)
E. coli	ESBL- producing	2 - 8	0.25 - >32	≤0.06 - 2	0.06 - >32
K. pneumoniae	KPC- producing	>32	0.12 - >32	0.25 - 8	0.25 - >32
P. aeruginosa	Multidrug- resistant	>32	0.12 - 8	0.12 - 8	0.25 - >32
A. baumannii	Carbapenem- resistant	>32	0.5 - 16	0.5 - 16	2 - >32

Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.

# **In Vivo Efficacy**

Preclinical in vivo studies have demonstrated the efficacy of the GT-1/**GT-055** combination in murine infection models.

Table 2: Summary of In Vivo Efficacy of GT-1/GT-055



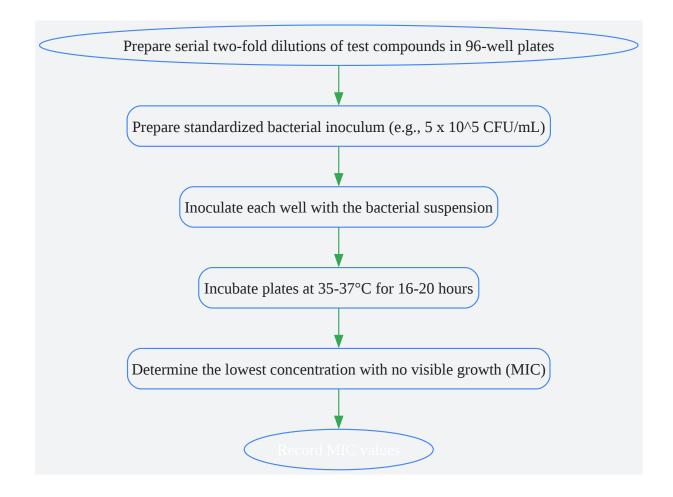
Animal Model	Pathogen	Infection Type	Treatment Regimen	Key Findings
Mouse	Yersinia pestis	Aerosol-induced plague	GT-1/GT-055	Equivalent efficacy to ciprofloxacin in preventing mortality.[1]
Mouse	P. aeruginosa	Thigh infection	GT-1/GT-055	Significant reduction in bacterial burden.
Mouse	A. baumannii	Thigh infection	GT-1/GT-055	Demonstrated efficacy against carbapenem-resistant strains.

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of **GT-055** and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:





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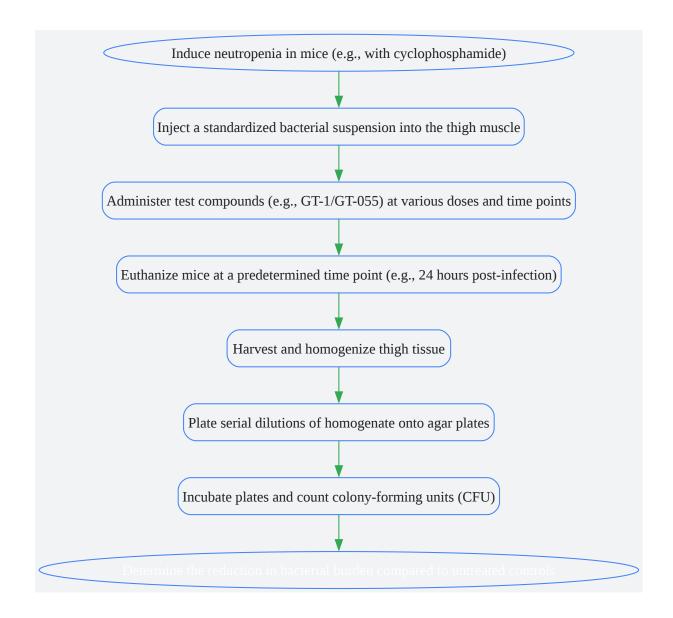
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

## **In Vivo Murine Thigh Infection Model**

This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.

Workflow for Murine Thigh Infection Model:





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Caption: Workflow for the murine thigh infection model.

# **Clinical Development**



As of the latest available information, **GT-055** is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/**GT-055** combination.

#### Conclusion

**GT-055** is a promising novel  $\beta$ -lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gramnegative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of  $\beta$ -lactamases and to advance it through clinical trials.

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### References

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